Lexaptepid pegol
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Overview
Description
Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.
Scientific Research Applications
1. Evolution and Efficacy in Therapeutics
Lexaptepid pegol, part of the Spiegelmer® class, demonstrates significant potential in therapeutic applications due to its unique properties. As a synthetic, mirror-image oligonucleotide, it offers high affinity and selectivity in target binding, along with plasma stability and reduced immunogenicity. This makes it a valuable candidate for addressing pharmacologically attractive targets, showing efficacy in animal models and safety in human volunteers. Lexaptepid pegol's development journey and promising results in Phase IIa studies underscore its potential in modern therapeutics (Vater & Klußmann, 2015).
2. Role in Anemia of Chronic Disease
Lexaptepid pegol has been evaluated for its efficacy in treating anemia of chronic disease, particularly in patients with multiple myeloma, low-grade lymphoma, and CLL. Its mechanism involves binding and neutralizing hepcidin, a key regulator in iron resorption and release, addressing functional iron deficiency. A study showed significant increases in hemoglobin levels in some patients, highlighting its potential for treating cancer-associated anemia with functional iron deficiency (Georgiev et al., 2014).
3. Mechanism of Action and Pharmacological Profile
Lexaptepid pegol's mechanism of action involves targeting hepcidin, a pivotal hormone in systemic iron homeostasis. By binding to hepcidin, it prevents its interaction with ferroportin, thus normalizing plasma iron levels and enhancing erythropoiesis. This mechanism is particularly valuable in addressing anemia caused by inflammation. Its unique mirror-image configuration and PEGylation contribute to its resistance to hydrolysis and a low antigenicity profile, offering a distinct pharmacological profile (Definitions, 2020).
4. Clinical Trials and Hepcidin Inhibition
Clinical trials have demonstrated that lexaptepid can effectively inhibit hepcidin, as shown in a study involving human endotoxemia. The trial indicated that lexaptepid-treated subjects exhibited a significant increase in serum iron compared to controls, providing proof of concept for hepcidin inhibition in the treatment of anemia of inflammation (van Eijk et al., 2014).
properties
CAS RN |
1390631-57-8 |
---|---|
Product Name |
Lexaptepid pegol |
Molecular Formula |
C18H37N2O10P |
Molecular Weight |
472.47 |
IUPAC Name |
8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate |
InChI |
InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |
InChI Key |
QJAGBAPUFWBVSD-UHFFFAOYSA-N |
SMILES |
COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lexaptepid pegol; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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